molecular formula C9H5F3O4S B1624475 Benzofuran-6-YL trifluoromethanesulfonate CAS No. 227752-25-2

Benzofuran-6-YL trifluoromethanesulfonate

Cat. No. B1624475
M. Wt: 266.2 g/mol
InChI Key: YOAMRJBYHWTCNK-UHFFFAOYSA-N
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Description

Benzofuran-6-YL trifluoromethanesulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile reagent that can be used for a variety of purposes, including as a coupling agent and as a catalyst for chemical reactions. In

Mechanism Of Action

The mechanism of action of Benzofuran-6-YL trifluoromethanesulfonate involves the formation of a covalent bond between the reagent and the target molecule. This covalent bond formation can lead to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzofuran-6-YL trifluoromethanesulfonate are dependent on the target molecule and the specific modification that occurs. For example, the modification of a protein can lead to changes in its enzymatic activity or stability, while the modification of a nucleic acid can affect its binding to other molecules.

Advantages And Limitations For Lab Experiments

One advantage of using Benzofuran-6-YL trifluoromethanesulfonate in lab experiments is its versatility. It can be used for a variety of applications, from peptide synthesis to the modification of biomolecules. Additionally, it is a stable reagent that can be stored for long periods of time.
One limitation of using Benzofuran-6-YL trifluoromethanesulfonate is its potential toxicity. As with any chemical reagent, it is important to handle it with care and to follow appropriate safety protocols.

Future Directions

There are many potential future directions for the use of Benzofuran-6-YL trifluoromethanesulfonate in scientific research. One area of interest is the development of new synthetic methods that use this reagent. Additionally, there is potential for the use of this reagent in the modification of biomolecules for therapeutic purposes. Finally, further research is needed to fully understand the biochemical and physiological effects of this reagent on various target molecules.
Conclusion:
Benzofuran-6-YL trifluoromethanesulfonate is a versatile reagent that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are potential limitations to its use, the many potential future directions for research make it an exciting area of study.

Scientific Research Applications

Benzofuran-6-YL trifluoromethanesulfonate has a wide range of applications in scientific research. It can be used as a coupling agent in peptide synthesis, as a catalyst for organic reactions, and as a reagent for the modification of biomolecules such as proteins and nucleic acids. Additionally, it has been used in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

1-benzofuran-6-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-7-2-1-6-3-4-15-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAMRJBYHWTCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463478
Record name BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-6-YL trifluoromethanesulfonate

CAS RN

227752-25-2
Record name BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-6-yl trifluoromethanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ZY55WS9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of benzofuran-6-ol (17.0 g, 127 mmol) in pyridine (20 g, 254 mmol) and dichloromethane (200 mL) was added Tf2O (53.7 g, 190 mmol). The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to afford a crude product that was purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford benzofuran-6-yl trifluoromethanesulfonate (30.0 g, 88.0% yield). 1H NMR (300 MHz, CDCl3) δ: 7.72 (d, J=2.1, 1H), 7.67 (d, J=8.7, 1H), 7.48 (d, J=1.5, 1H), 7.19 (dd, J=8.7, 2.1, 1H), 6.82-6.91 (m, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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